Benzyl (S)-2-(Cyanomethyl)-3-oxopiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (S)-2-(Cyanomethyl)-3-oxopiperazine-1-carboxylate is a synthetic organic compound with a complex structure It features a piperazine ring substituted with a benzyl group, a cyanomethyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-2-(Cyanomethyl)-3-oxopiperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The cyanomethyl group is then added via a cyanation reaction, and finally, the carboxylate ester is formed through esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzyl (S)-2-(Cyanomethyl)-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl (S)-2-(Cyanomethyl)-3-oxopiperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can serve as a probe to study enzyme mechanisms and protein interactions.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl (S)-2-(Cyanomethyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzylaminocoumarin: A compound with a coumarin skeleton and benzylamino side chain, known for its anti-Alzheimer’s activity.
α,β-Unsaturated carbonyl compounds: Key building blocks in organic chemistry, used in various catalytic synthesis reactions.
Uniqueness
Benzyl (S)-2-(Cyanomethyl)-3-oxopiperazine-1-carboxylate is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its ability to undergo diverse chemical reactions and its role as an intermediate in complex syntheses make it a valuable compound in both research and industry.
Properties
Molecular Formula |
C14H15N3O3 |
---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
benzyl (2S)-2-(cyanomethyl)-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C14H15N3O3/c15-7-6-12-13(18)16-8-9-17(12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6,8-10H2,(H,16,18)/t12-/m0/s1 |
InChI Key |
YVNBMPWASZJKBG-LBPRGKRZSA-N |
Isomeric SMILES |
C1CN([C@H](C(=O)N1)CC#N)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(C(C(=O)N1)CC#N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.